1-(4-Piperidinylmethyl)piperidine dihydrochloride
Overview
Description
“1-(4-Piperidinylmethyl)piperidine dihydrochloride” is a chemical compound with the Inchi Code 1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H . It is stored at room temperature and kept dry and cool .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code 1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 273.25 . It is a solid at room temperature .Scientific Research Applications
Crystal and Molecular Structure Analysis
Piperidine derivatives, such as 4-Piperidinecarboxylic acid hydrochloride, have been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. These studies reveal their crystal structure, molecular conformations, and interactions, which are critical for understanding compound stability and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Antimicrobial Activity
Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. This highlights the potential of piperidine derivatives in developing new antimicrobial agents (Vinaya et al., 2009).
Pharmaceutical Building Block Diversification
Electrochemical methods have been applied to diversify pharmaceutical building blocks, including the cyanation of secondary piperidines. This process enables the synthesis of unnatural amino acids, illustrating the utility of piperidine derivatives in pharmaceutical research (Lennox et al., 2018).
Synthesis of Orthogonally Protected Piperidin-3-ylmethanamine and Piperidin-4-ylmethanamine Derivatives
The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available nipecotamide and isonipecotamide highlights the significance of piperidine derivatives as building blocks in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).
Development of Bioactive Molecules
Piperidine derivatives have been used to develop new bioactive molecules with therapeutic potential. For instance, polyhydroxylated N-alkoxypiperidines have been synthesized through innovative chemical processes, showcasing the role of piperidine derivatives in the creation of biologically active compounds (Barnes, Chen, Catalano, & Jeffrey, 2015).
Safety and Hazards
The compound has been classified with Hazard Statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501, suggesting measures to prevent exposure and handle the compound safely .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWBHEZCKIEEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627550 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32832-17-0 | |
Record name | 1-[(Piperidin-4-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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